Cas no 52179-70-1 (2-Phenyl-1H-pyrrole-3-carbonitrile)

2-Phenyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-1H-pyrrole-3-carbonitrile
- SB63270
- SCHEMBL1780240
- 2-phenyl-1H-pyrrol-3-kohlenitrile
- 52179-70-1
-
- Inchi: InChI=1S/C11H8N2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-7,13H
- InChI Key: SRTONGWZJVFIHQ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C=CN2)C#N
Computed Properties
- Exact Mass: 168.06884
- Monoisotopic Mass: 168.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.6Ų
Experimental Properties
- PSA: 39.58
2-Phenyl-1H-pyrrole-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM197046-1g |
2-phenyl-1H-pyrrole-3-carbonitrile |
52179-70-1 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A109007892-1g |
2-Phenyl-1H-pyrrole-3-carbonitrile |
52179-70-1 | 95% | 1g |
$632.40 | 2023-09-01 | |
Chemenu | CM197046-1g |
2-phenyl-1H-pyrrole-3-carbonitrile |
52179-70-1 | 95% | 1g |
$620 | 2024-07-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737290-1g |
2-Phenyl-1h-pyrrole-3-carbonitrile |
52179-70-1 | 98% | 1g |
¥4382.00 | 2024-05-10 |
2-Phenyl-1H-pyrrole-3-carbonitrile Related Literature
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
Additional information on 2-Phenyl-1H-pyrrole-3-carbonitrile
Comprehensive Overview of 2-Phenyl-1H-pyrrole-3-carbonitrile (CAS No. 52179-70-1): Properties, Applications, and Research Insights
2-Phenyl-1H-pyrrole-3-carbonitrile (CAS No. 52179-70-1) is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group at the 2-position and a cyano functional group at the 3-position. This structurally unique molecule has garnered significant attention in pharmaceutical and materials science research due to its versatile reactivity and potential applications. The compound's molecular formula (C11H8N2) and molecular weight (168.20 g/mol) make it an attractive building block for synthesizing more complex derivatives.
Recent studies highlight the growing interest in pyrrole-based compounds like 2-Phenyl-1H-pyrrole-3-carbonitrile for their role in developing fluorescent probes and organic semiconductors. Researchers are particularly focused on its electronic properties, which stem from the conjugated π-system of the pyrrole core and the electron-withdrawing nature of the cyano group. These characteristics make it valuable for optoelectronic applications, including OLEDs and solar cells, aligning with the global push for sustainable energy solutions.
In pharmaceutical contexts, 2-Phenyl-1H-pyrrole-3-carbonitrile serves as a precursor for bioactive molecules targeting inflammation and metabolic disorders. Its structural motif appears in several drug candidates undergoing clinical trials, reflecting the compound's relevance in modern medicinal chemistry. The nitrile group offers a handle for further functionalization, enabling the creation of amide or tetrazole derivatives—a strategy frequently employed in drug design to enhance bioavailability.
Synthetic methodologies for 52179-70-1 often involve Paal-Knorr pyrrole synthesis or cyclization reactions of appropriately substituted precursors. Recent advancements in catalytic protocols have improved yields and reduced environmental impact, addressing the demand for green chemistry practices. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, especially given its use in high-value applications.
The compound's stability under ambient conditions and solubility in common organic solvents (e.g., DMSO, ethanol) facilitate its handling in laboratory settings. However, researchers emphasize the need for proper storage conditions—preferably in inert atmospheres—to prevent degradation over time. These practical considerations are frequently discussed in scientific forums and patent literature, underscoring the compound's industrial relevance.
Emerging trends link 2-Phenyl-1H-pyrrole-3-carbonitrile to covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where its rigid structure aids in constructing porous materials for gas storage or catalysis. Such applications resonate with current interests in carbon capture technologies and hydrogen storage, positioning the compound at the forefront of materials innovation.
For those sourcing CAS 52179-70-1, quality parameters like ≥98% purity and residual solvent levels are crucial, as highlighted in supplier specifications. The compound's safety data indicates standard laboratory precautions, though users should consult MSDS documentation for detailed handling guidelines. Its commercial availability through specialty chemical vendors supports ongoing research across academia and industry.
In summary, 2-Phenyl-1H-pyrrole-3-carbonitrile exemplifies how small-molecule scaffolds drive innovation across disciplines. From drug discovery to advanced materials, its multifaceted utility continues to inspire research, making it a compound of enduring scientific and commercial significance.
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